[5-(2-fluorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol [5-(2-fluorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Brand Name: Vulcanchem
CAS No.: 892415-05-3
VCID: VC7631035
InChI: InChI=1S/C26H22FN3O2S/c1-15-6-5-7-17(10-15)14-33-26-21-11-20-18(13-31)12-28-16(2)23(20)32-25(21)29-24(30-26)19-8-3-4-9-22(19)27/h3-10,12,31H,11,13-14H2,1-2H3
SMILES: CC1=CC(=CC=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F
Molecular Formula: C26H22FN3O2S
Molecular Weight: 459.54

[5-(2-fluorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol

CAS No.: 892415-05-3

Cat. No.: VC7631035

Molecular Formula: C26H22FN3O2S

Molecular Weight: 459.54

* For research use only. Not for human or veterinary use.

[5-(2-fluorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol - 892415-05-3

Specification

CAS No. 892415-05-3
Molecular Formula C26H22FN3O2S
Molecular Weight 459.54
IUPAC Name [5-(2-fluorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Standard InChI InChI=1S/C26H22FN3O2S/c1-15-6-5-7-17(10-15)14-33-26-21-11-20-18(13-31)12-28-16(2)23(20)32-25(21)29-24(30-26)19-8-3-4-9-22(19)27/h3-10,12,31H,11,13-14H2,1-2H3
Standard InChI Key KIIGGDKFPLOYAA-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5F

Introduction

The compound 5-(2-fluorophenyl)-14-methyl-7-[(3-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol is a complex organic molecule featuring a unique tricyclic structure with multiple functional groups. It belongs to the class of heterocyclic compounds, specifically the triazatricyclo family, which includes nitrogen-containing rings. This classification is crucial for understanding its reactivity and potential biological activity.

Synthetic Methodologies

The synthesis of this compound typically involves multiple steps, combining traditional organic synthesis techniques with modern computational methods to optimize reaction conditions. The Artificial Force Induced Reaction (AFIR) method is notable for integrating quantum chemical calculations to predict feasible synthetic pathways, allowing for retrosynthetic analysis to identify simpler precursor compounds.

Characterization Techniques

Characterization would typically involve spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the compound.

Pharmaceutical Applications

Given its complex structure and potential biological activity, this compound may have applications in pharmaceuticals, particularly in interacting with specific receptors or enzymes due to its structural features that mimic natural substrates or inhibitors.

Material Science Applications

Its unique chemical structure also suggests potential uses in material science, though specific applications are not detailed in the available literature.

Data Tables

PropertyDescription
Chemical ClassHeterocyclic compound, specifically triazatricyclo family
StructureTricyclic framework with fluorophenyl and methylsulfanyl groups
SynthesisInvolves traditional and computational methods
ApplicationsPotential in pharmaceuticals and material science

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator